
Fmoc-2-cyano-L-phenylalanine
Overview
Description
Fmoc-L-2-cyanophenylalanine
Safety and Hazards
Future Directions
Fmoc-2-cyano-L-phenylalanine has shown potential in the fabrication of various biofunctional materials . It has been used to create hydrogels with enhanced mechanical properties, self-recovery, and shape memory capability . Furthermore, Fmoc-phenylalanine-based hydrogel has been shown to be effective against both Gram-negative and Gram-positive bacteria , indicating its potential use in antimicrobial applications.
Mechanism of Action
Target of Action
Fmoc-2-cyano-L-phenylalanine primarily targets the α-amino group of the amino acid during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protecting group, preventing the α-amino group from reacting with other reagents during peptide synthesis .
Mode of Action
The compound interacts with its targets through the Fmoc group. This group is used to protect the α-amino group of the amino acid during SPPS . This protection allows for the controlled coupling of amino acids in peptide synthesis reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the construction of peptidomimetics due to its structural similarities to various natural peptides .
Pharmacokinetics
It is known that the compound is used in proteomics research , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that make it suitable for this type of research.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the α-amino group during SPPS, the compound allows for the controlled coupling of amino acids, leading to the formation of peptides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the resistance phenotype of certain mutants is conditional to the concentration of Mg 2+ in the environment . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Fmoc-2-cyano-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and biomolecules. For instance, it is often used in solid-phase peptide synthesis (SPPS) where it serves as a building block for the creation of peptides. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the folding and stability of the resulting peptides. This compound is also known to interact with proteases, enzymes that cleave peptide bonds, which can be used to study enzyme specificity and activity .
Cellular Effects
This compound has been shown to affect various cellular processes. In bacterial cells, it exhibits antibacterial activity by disrupting cell membrane integrity and inducing oxidative stress . This compound can influence cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it can inhibit the activity of certain kinases, enzymes that phosphorylate proteins, thereby affecting downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The Fmoc group provides steric hindrance, protecting the amino group of phenylalanine during peptide synthesis. Upon removal of the Fmoc group under basic conditions, the free amino group can participate in peptide bond formation. The cyano group can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing the folding and stability of peptides and proteins. This compound can also inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. This compound is generally stable at low temperatures and neutral pH but can degrade under acidic or basic conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit bacterial growth and modulate enzyme activity without causing significant toxicity. At higher doses, this compound can induce oxidative stress and disrupt cellular membranes, leading to cell death. Toxic effects at high doses include damage to liver and kidney tissues, as well as alterations in metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be incorporated into peptides and proteins during synthesis, influencing their structure and function. The compound can also interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can affect metabolic flux and the levels of various metabolites in cells. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound can also be affected by factors such as pH, temperature, and the presence of other chemicals .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to the endoplasmic reticulum, Golgi apparatus, and mitochondria through specific targeting signals and post-translational modifications. In these compartments, this compound can interact with enzymes and other biomolecules, influencing their activity and function. For example, in the mitochondria, the compound can affect oxidative phosphorylation and energy production by interacting with components of the electron transport chain .
Properties
IUPAC Name |
(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401933-16-2 | |
| Record name | 401933-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




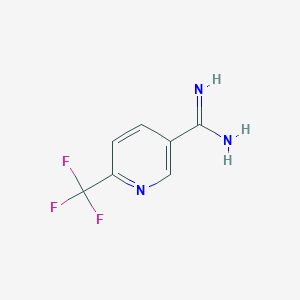
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)
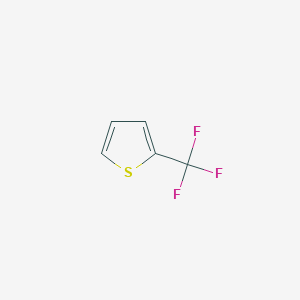
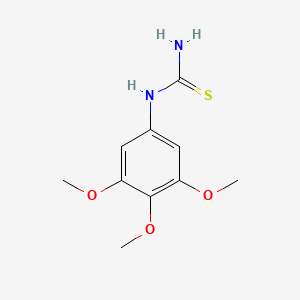
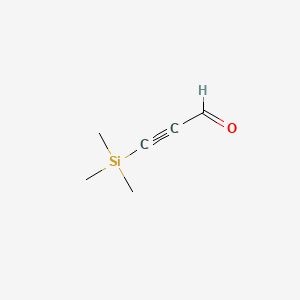
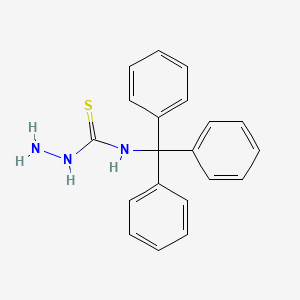
![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)
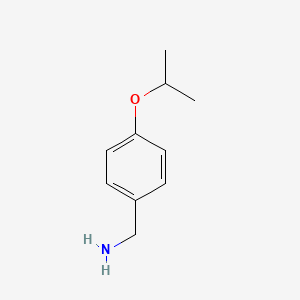
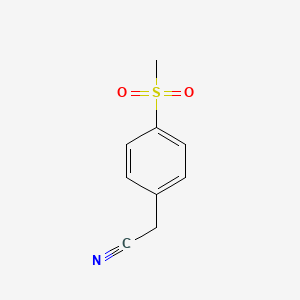
![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)

